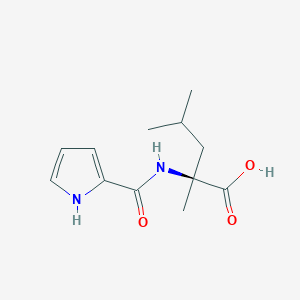
2-Methyl-N-(1H-pyrrole-2-carbonyl)-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-N-(1H-pyrrole-2-carbonyl)-L-leucine is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a pyrrole ring attached to the carbonyl group of leucine, a branched-chain amino acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(1H-pyrrole-2-carbonyl)-L-leucine typically involves the condensation of 2-methylpyrrole-2-carboxylic acid with L-leucine. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Methyl-N-(1H-pyrrole-2-carbonyl)-L-leucine can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with different functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or alkylated derivatives of the pyrrole ring.
科学的研究の応用
2-Methyl-N-(1H-pyrrole-2-carbonyl)-L-leucine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and interactions with proteins.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-Methyl-N-(1H-pyrrole-2-carbonyl)-L-leucine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
N-(1H-Pyrrole-2-carbonyl)-L-leucine: Lacks the methyl group on the pyrrole ring.
2-Methyl-N-(1H-pyrrole-2-carbonyl)-L-valine: Similar structure but with valine instead of leucine.
2-Methyl-N-(1H-pyrrole-2-carbonyl)-L-isoleucine: Similar structure but with isoleucine instead of leucine.
Uniqueness
2-Methyl-N-(1H-pyrrole-2-carbonyl)-L-leucine is unique due to the presence of the methyl group on the pyrrole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its stability under various conditions.
特性
CAS番号 |
90104-07-7 |
|---|---|
分子式 |
C12H18N2O3 |
分子量 |
238.28 g/mol |
IUPAC名 |
(2S)-2,4-dimethyl-2-(1H-pyrrole-2-carbonylamino)pentanoic acid |
InChI |
InChI=1S/C12H18N2O3/c1-8(2)7-12(3,11(16)17)14-10(15)9-5-4-6-13-9/h4-6,8,13H,7H2,1-3H3,(H,14,15)(H,16,17)/t12-/m0/s1 |
InChIキー |
FORWHFFUWNPNMB-LBPRGKRZSA-N |
異性体SMILES |
CC(C)C[C@@](C)(C(=O)O)NC(=O)C1=CC=CN1 |
正規SMILES |
CC(C)CC(C)(C(=O)O)NC(=O)C1=CC=CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


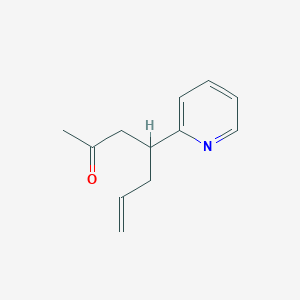
![Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl-](/img/structure/B14377762.png)
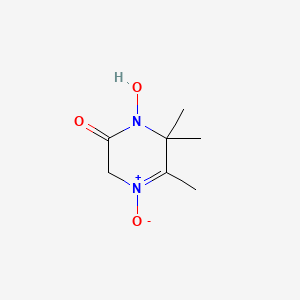
phosphanium chloride](/img/structure/B14377772.png)

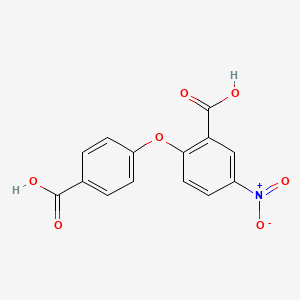
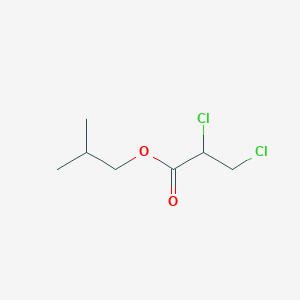
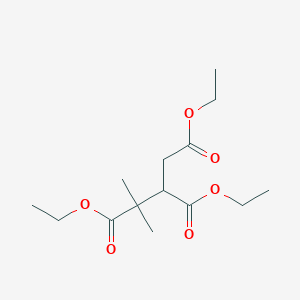
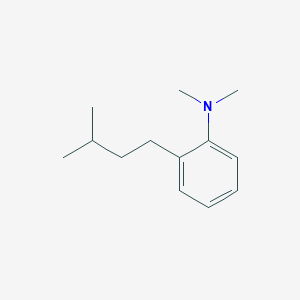
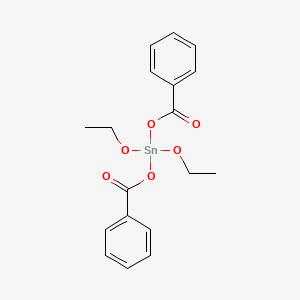
![N-[1-(Hydroxyimino)-2-methylpropan-2-yl]-N-methyl-N'-phenylurea](/img/structure/B14377799.png)
![2-Benzyl-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14377807.png)

![Methyl 2-isocyano-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B14377833.png)
